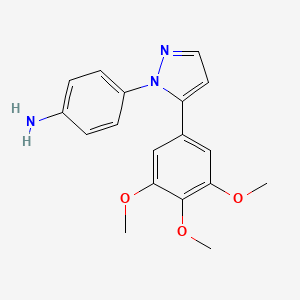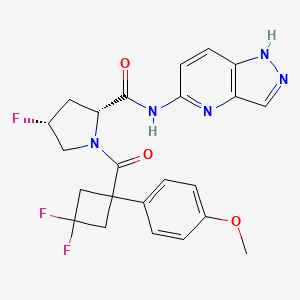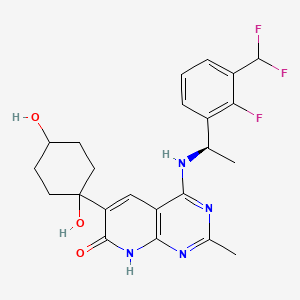
Tubulin inhibitor 32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 32 is a compound that targets tubulin, a protein that plays a crucial role in cell division and intracellular transportation. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tubulin inhibitor 32 is synthesized through a series of chemical reactions involving indole-acrylamide derivatives. The synthesis typically involves the following steps:
Formation of Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The indole derivative is then coupled with the acrylamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin inhibitor 32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); solvent such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
Tubulin inhibitor 32 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the disruption of the microtubule network. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound also activates caspase-3, a key enzyme involved in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: A well-known tubulin inhibitor that binds to the same site as Tubulin inhibitor 32.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also disrupts microtubule formation.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the action of this compound
Uniqueness
This compound is unique due to its specific binding to the colchicine binding site on tubulin, leading to effective inhibition of tubulin polymerization. Unlike other tubulin inhibitors, this compound has shown a distinct ability to induce cell cycle arrest and apoptosis in specific cancer cell lines, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3 |
InChI-Schlüssel |
WUKGECOHTOGGGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)



![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)








